

# Application Notes and Protocols: In Vitro Splicing Assays Involving SNRPB

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Pre-messenger RNA (pre-mRNA) splicing is a fundamental step in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB), also known as SmB/B', is a core protein component of the spliceosome. It is integral to the U1, U2, U4, U5, and U7 small nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome.[1][2] Given its central role, the dysregulation of SNRPB, through mutation or altered expression, can lead to aberrant splicing, resulting in various human diseases, including cancers like hepatocellular carcinoma and developmental disorders such as Cerebrocosto-mandibular syndrome (CCMS).[3][4][5][6]

In vitro splicing assays are powerful, cell-free systems that allow for the detailed mechanistic study of pre-mRNA splicing.[7][8] These assays utilize splicing-competent nuclear extracts and synthetic pre-mRNA substrates, providing a controlled environment to investigate the assembly of the spliceosome, the kinetics of the splicing reaction, and the function of specific splicing factors like SNRPB.[9][10] These application notes provide detailed protocols for performing in vitro splicing assays to investigate the function and regulation of SNRPB, analyze the impact of its mutations, and screen for potential therapeutic modulators.

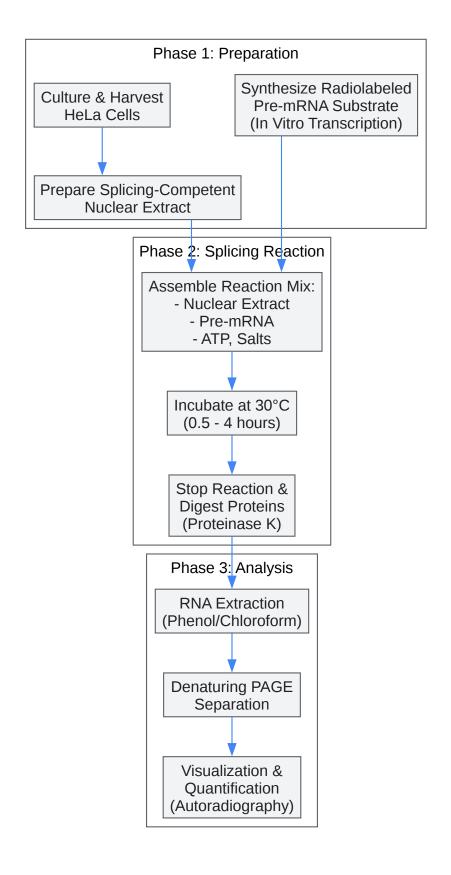


## **Key Applications**

- Functional Analysis: Elucidate the specific role of SNRPB in the splicing of target pre-mRNAs by depleting or inhibiting SNRPB in the nuclear extract.
- Disease Modeling: Investigate how pathogenic mutations in SNRPB, such as those causing CCMS, lead to specific splicing defects.[11][12]
- Oncology Research: Analyze how SNRPB overexpression, common in many cancers, alters
  the splicing of oncogenes or tumor suppressors, contributing to malignancy.[5][13]
- Drug Discovery: Screen small molecule libraries for compounds that modulate SNRPB activity or correct splicing defects caused by SNRPB dysregulation.[14][15]

## **Visualized Workflows and Pathways**

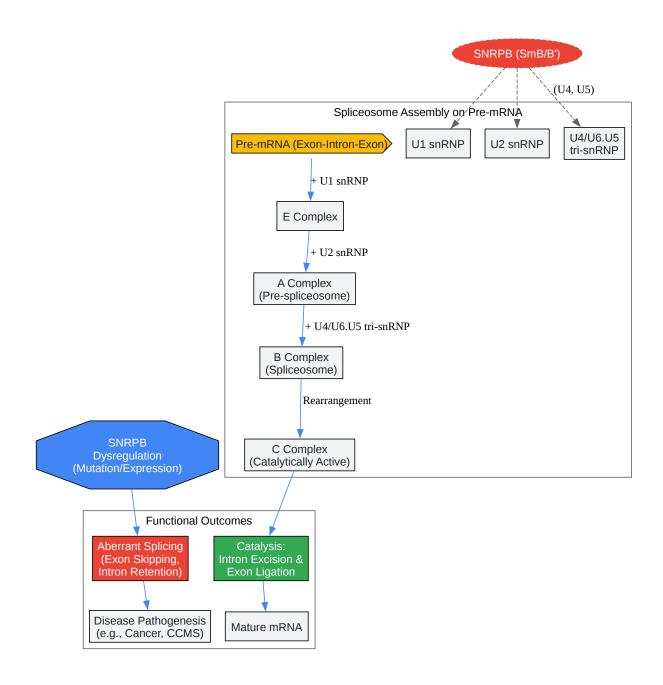




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Caption: General workflow for a standard in vitro splicing assay.





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Caption: SNRPB is a core component of snRNPs essential for spliceosome assembly.



## **Quantitative Data Summary**

The following tables summarize quantitative data from studies where SNRPB levels were manipulated to assess downstream effects on splicing and cellular phenotypes.

Table 1: Effect of SNRPB Depletion on Splicing of Target Genes

Target Gene	Cellular Context	SNRPB Manipulatio n	Observed Splicing Defect	Method of Analysis	Reference
Mdm2	Mouse Embryonic Heads	Heterozygo us deletion of Snrpb in neural crest cells	Increased skipping of exon 3	RNA-seq, RT-PCR	[11]
Mdm4	Mouse Embryonic Heads	Heterozygous deletion of Snrpb in neural crest cells	Increased skipping of exon 7	RNA-seq, RT- PCR	[11]
AKT3	Hepatocellula r Carcinoma (HCC) Cells	SNRPB Overexpressi on	Increased formation of AKT3-204 splice variant	RNA-seq	[5][16]
LDHA	Hepatocellula r Carcinoma (HCC) Cells	SNRPB Overexpressi on	Increased formation of LDHA-220 splice variant	RNA-seq	[5][16]

| PUF60 | Gastric Cancer Cells | SNRPB Knockdown/Overexpression | Altered alternative splicing of PUF60 pre-mRNA | RNA-seq, RIP-seq |[17] |

Table 2: Phenotypic Effects of SNRPB Knockdown in SMMC-7721 HCC Cells



Assay	Control (shNC)	SNRPB Knockdown (shSNRPB)	Percent Inhibition	Reference
Cell Growth (XTT Assay)	Normalized to 100%	Significant decrease observed	Data presented graphically	[5]
Colony Formation (Soft Agar)	~180 colonies	~60 colonies	~67%	[5]

| Foci Formation (Monolayer) | ~250 foci | ~80 foci | ~68% |[5] |

## **Experimental Protocols**

Caution: When working with radioactive materials like <sup>32</sup>P-labeled nucleotides, follow all institutional safety protocols for handling and waste disposal. All buffers and water should be RNase-free. All steps involving cell extracts and RNA should be performed on ice or at 4°C unless otherwise specified.[18]

## Protocol 1: Preparation of Splicing-Competent HeLa Nuclear Extract

This protocol is adapted from established methods and provides a robust nuclear extract for in vitro splicing.[9][18][19]

#### Materials:

- HeLa cells (suspension culture)
- Phosphate-buffered saline (PBS)
- Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl<sub>2</sub>, 10 mM KCl,
   0.5 mM DTT, 0.5 mM PMSF
- Buffer C (High-Salt Extraction Buffer): 20 mM HEPES-KOH (pH 7.9), 25% (v/v) glycerol, 420 mM NaCl, 1.5 mM MgCl<sub>2</sub>, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF



- Buffer D (Dialysis Buffer): 20 mM HEPES-KOH (pH 7.9), 20% (v/v) glycerol, 100 mM KCl,
   0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF
- Dounce homogenizer with a type B pestle
- Dialysis tubing (e.g., 10-12 kDa MWCO)
- Refrigerated centrifuge

#### Procedure:

- Cell Harvest: Harvest 1-2 x  $10^9$  HeLa cells by centrifugation at 1,500 x g for 10 minutes at  $4^\circ$ C.
- Wash: Wash the cell pellet once with ice-cold PBS.
- Lysis: Resuspend the packed cell volume (PCV) in 5x PCV of Buffer A. Incubate on ice for 10 minutes to allow cells to swell.
- Homogenize the swollen cells with 10-20 strokes of a Dounce homogenizer. Monitor cell lysis using Trypan Blue staining.
- Isolate Nuclei: Centrifuge the homogenate at 3,300 x g for 15 minutes at 4°C to pellet the nuclei.
- Nuclear Extraction: Resuspend the nuclear pellet in Buffer C (approximately 3 mL per 10<sup>9</sup> cells). Stir gently with a magnetic stirrer for 30-45 minutes at 4°C to extract nuclear proteins.
- Clarification: Centrifuge the nuclear lysate at 25,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, which is the nuclear extract.
- Dialysis: Transfer the supernatant to dialysis tubing and dialyze against 50 volumes of Buffer
   D for 4-5 hours at 4°C. Change the buffer once during this period.[10]
- Final Clarification: Remove the extract from the tubing and centrifuge at 25,000 x g for 20 minutes at 4°C to remove any precipitate.



 Aliquoting and Storage: Aliquot the final nuclear extract into microcentrifuge tubes, flashfreeze in liquid nitrogen, and store at -80°C. The extract should remain active for at least a year.[10]

## Protocol 2: In Vitro Transcription of Radiolabeled PremRNA

This protocol describes the synthesis of a uniformly <sup>32</sup>P-labeled, capped pre-mRNA substrate from a DNA template.[20][21]

#### Materials:

- Linearized plasmid DNA containing a minigene cassette (e.g., two exons and one intron) downstream of a T7 or SP6 phage promoter.
- T7 or SP6 RNA Polymerase
- Transcription Buffer (5X)
- rNTP mix (ATP, CTP, GTP)
- [α-<sup>32</sup>P]UTP (or other labeled nucleotide)
- rUTP (unlabeled)
- RNase inhibitor
- DNase I (RNase-free)

#### Procedure:

- Reaction Assembly: In an RNase-free tube on ice, combine the following:
  - Linearized DNA template (~1 μg)
  - 5X Transcription Buffer
  - 100 mM DTT



- rNTP mix (final concentration 0.5 mM each of ATP, CTP, GTP)
- Unlabeled rUTP (final concentration 20-50 μM)
- $[\alpha^{-32}P]UTP$  (50  $\mu$ Ci, ~800 Ci/mmol)
- RNase inhibitor
- T7 or SP6 RNA Polymerase
- Nuclease-free water to final volume (e.g., 20 μL).
- Incubation: Incubate the reaction at 37°C for 1-2 hours.
- Template Removal: Add DNase I and incubate for another 15 minutes at 37°C to digest the DNA template.
- Purification: Purify the radiolabeled pre-mRNA transcript using phenol/chloroform extraction followed by ethanol precipitation or by using a suitable column-based RNA purification kit.
- Quantification: Resuspend the RNA pellet in RNase-free water. Determine the concentration and specific activity by scintillation counting. Store at -80°C.

## **Protocol 3: Standard In Vitro Splicing Assay**

This assay is the core procedure for observing splicing activity.[9][10][21]

#### Materials:

- HeLa nuclear extract (from Protocol 1)
- Radiolabeled pre-mRNA substrate (from Protocol 2)
- ATP/MgCl<sub>2</sub> solution (25 mM ATP, 80 mM MgCl<sub>2</sub>)
- Creatine phosphate (0.5 M)
- Nuclease-free water



#### Procedure:

- Master Mix Preparation: For multiple reactions, prepare a master mix on ice. For a single 25
   µL reaction, combine:
  - HeLa Nuclear Extract (10-15 μL, ~50% of final volume)
  - ATP/MgCl<sub>2</sub> solution (1 μL)
  - Creatine phosphate (1 μL)
  - Nuclease-free water.
- SNRPB-specific Modifications (Optional):
  - Depletion/Inhibition: Pre-incubate the nuclear extract with anti-SNRPB antibodies or specific inhibitors before adding the other components.
  - Add-back: Supplement SNRPB-depleted extracts with recombinant wild-type or mutant SNRPB protein to perform rescue experiments.
- Initiate Reaction: Add the radiolabeled pre-mRNA substrate (~10-20 fmol, >10,000 cpm) to the master mix.
- Incubation: Incubate the reaction at 30°C for 30 minutes to 4 hours. A time-course experiment is recommended when first establishing the assay.
- Stop Reaction: Stop the reaction by adding 150 μL of PK buffer (200 mM Tris-HCl pH 7.5, 25 mM EDTA, 300 mM NaCl, 2% SDS) containing 20 μg of Proteinase K.
- Protein Digestion: Incubate at 37°C for 30 minutes to digest proteins.

## Protocol 4: Analysis of Splicing Products by Denaturing PAGE

This protocol allows for the separation and visualization of pre-mRNA, splicing intermediates (lariat-exon 2, free exon 1), and final products (mature mRNA, lariat intron).[9][21]



#### Materials:

- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Ethanol (100% and 70%)
- 3 M Sodium Acetate (pH 5.2)
- Glycogen or tRNA carrier
- RNA Loading Buffer (e.g., 95% formamide, 20 mM EDTA, dyes)
- Denaturing polyacrylamide gel (6-8% acrylamide, 7-8 M Urea, 1X TBE)
- 1X TBE running buffer
- Phosphor imager screen or X-ray film

#### Procedure:

- RNA Extraction: Extract RNA from the stopped splicing reaction by adding an equal volume
  of phenol:chloroform, vortexing, and centrifuging. Transfer the aqueous phase to a new tube.
- Precipitation: Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate, a carrier like glycogen, and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes.
- Pelleting and Washing: Centrifuge at maximum speed for 20 minutes at 4°C. Discard the supernatant, wash the pellet with 70% ethanol, and air dry briefly.
- Resuspension: Resuspend the RNA pellet in 10 μL of RNA loading buffer.
- Denaturation: Heat the samples at 95°C for 5 minutes immediately before loading.
- Electrophoresis: Load the samples onto a pre-run denaturing polyacrylamide gel. Run the gel until the desired separation is achieved (monitoring the dye front).
- Visualization: Dry the gel and expose it to a phosphor imager screen or X-ray film.



 Quantification: Analyze the resulting bands using densitometry software to calculate the splicing efficiency (e.g., [mRNA / (mRNA + pre-mRNA)] x 100).

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